Methyl 4-ethoxy-3-(trifluoromethyl)benzoate

Description

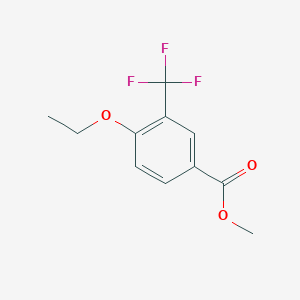

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-ethoxy-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-3-17-9-5-4-7(10(15)16-2)6-8(9)11(12,13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUXDELFMJNQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 4-ethoxy-3-(trifluoromethyl)benzoate" synthesis pathway

Technical Whitepaper: Synthesis of Methyl 4-ethoxy-3-(trifluoromethyl)benzoate

Executive Summary

Methyl 4-ethoxy-3-(trifluoromethyl)benzoate (CAS: Derivative of 115933-50-1) is a critical fluorinated building block in medicinal chemistry.[1] The trifluoromethyl (

This guide outlines two distinct, field-proven synthesis pathways:

-

The Precision Route (Phenolic Alkylation): Ideal for laboratory-scale synthesis and analog generation, prioritizing chemoselectivity.

-

The Process Route (S

Ar Displacement): Ideal for scale-up, utilizing the electron-withdrawing nature of the

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at its most strategic bonds.

-

Disconnection A (Ether Bond): Cleavage of the ethyl group reveals Methyl 4-hydroxy-3-(trifluoromethyl)benzoate .[1] This is a commercially available, stable intermediate.

-

Disconnection B (Ester Bond): Cleavage of the methyl ester reveals 4-ethoxy-3-(trifluoromethyl)benzoic acid .[1]

-

Disconnection C (Aryl-Heteroatom Bond): Cleavage of the C-O bond at the aromatic ring suggests a nucleophilic displacement of a halide (Fluorine) by an ethoxide, originating from Methyl 4-fluoro-3-(trifluoromethyl)benzoate .[1]

Strategic Selection:

-

Route 1 (Green): Alkylation of the phenol. High yield, mild conditions.[2]

-

Route 2 (Red): Nucleophilic substitution on the fluoro-arene. Scalable, lower raw material cost.[2][3]

Figure 1: Retrosynthetic disconnections showing the two primary pathways.

Route 1: The Precision Route (Phenolic Alkylation)

This pathway is recommended for gram-scale synthesis where purity profile and operational simplicity are paramount.[1] It utilizes the Williamson Ether Synthesis mechanism.[4]

Mechanistic Insight

The

-

pKa Shift: The pKa of the phenol drops from ~10 (unsubstituted) to ~7–8.

-

Consequence: The phenol is easily deprotonated by mild bases (Carbonates), avoiding the need for hydrides (NaH) which could risk transesterification or hydrolysis of the methyl ester.

Experimental Protocol

Reagents:

-

Substrate: Methyl 4-hydroxy-3-(trifluoromethyl)benzoate (1.0 eq)

-

Alkylating Agent: Ethyl Iodide (EtI) (1.2 – 1.5 eq) or Ethyl Bromide (EtBr)

-

Base: Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with Methyl 4-hydroxy-3-(trifluoromethyl)benzoate (e.g., 5.0 g) and anhydrous DMF (50 mL).

-

Deprotonation: Add

(powdered, anhydrous) in one portion. Stir at room temperature for 15 minutes. The solution may turn yellow/orange due to phenoxide formation. -

Alkylation: Add Ethyl Iodide dropwise via syringe.

-

Note: EtI is preferred over EtBr for faster kinetics due to the better leaving group ability of Iodide (

).[1]

-

-

Reaction: Heat the mixture to 60°C . Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][5]

-

Endpoint: Typically 2–4 hours. The starting phenol (lower Rf) should disappear.

-

-

Workup:

-

Purification: Dry over

, filter, and concentrate. The residue is usually pure enough (>95%) but can be recrystallized from Hexane/Ether.

Critical Process Parameters (CPP):

| Parameter | Specification | Reason |

| Temperature | 50°C - 65°C | >70°C risks hydrolysis of the methyl ester; <40°C is too slow due to steric bulk of |

| Base Choice | ||

| Stoichiometry | 1.5 eq EtI | Excess EtI compensates for volatility and potential side reactions. |

Route 2: The Process Route (S Ar Displacement)

This pathway is preferred for multi-kilogram campaigns. It leverages the "activating" nature of the

Mechanistic Insight

The reaction proceeds via a Meisenheimer Complex . The electronegative

-

Substrate: Methyl 4-fluoro-3-(trifluoromethyl)benzoate.[1]

-

Reagent: Sodium Ethoxide (NaOEt) in Ethanol.

Experimental Protocol

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a solution of NaOEt (1.05 eq) in anhydrous Ethanol.

-

Warning: Do not use a large excess of NaOEt, as it may attack the methyl ester (transesterification to ethyl ester is acceptable if the target is the ethyl ester, but for the methyl ester target, this is a side reaction).

-

Refinement: If the Methyl ester is strictly required, this route has a flaw: NaOEt in EtOH will transesterify the methyl ester to an ethyl ester.

-

Correction for Methyl Target: To strictly maintain the methyl ester, one must perform the S

Ar on the Acid (4-fluoro-3-(trifluoromethyl)benzoic acid) first using NaOEt/EtOH (which forms the 4-ethoxy acid), and then perform Fischer Esterification with Methanol.[1]

-

Revised Scalable Protocol (Acid First):

-

Displacement: Reflux 4-fluoro-3-(trifluoromethyl)benzoic acid with NaOEt (2.5 eq) in Ethanol for 6 hours.

-

Result: 4-ethoxy-3-(trifluoromethyl)benzoic acid.[1]

-

-

Workup: Acidify with HCl, filter the precipitate.

-

Esterification: Reflux the isolated acid in Methanol with catalytic

(0.1 eq) for 4 hours. -

Isolation: Concentrate methanol, dilute with water, filter the solid product.

Analytical Profile

To validate the synthesis, the following analytical signatures are expected:

-

1H NMR (400 MHz, CDCl

):- 8.25 (d, 1H, Ar-H2) – Doublet due to meta-coupling.[1]

- 8.18 (dd, 1H, Ar-H6).

- 7.05 (d, 1H, Ar-H5) – Shielded by the ortho-ethoxy group.

-

4.15 (q, 2H,

-

3.90 (s, 3H,

-

1.45 (t, 3H,

-

13C NMR (Characteristic Signals):

-

~120-125 (q,

- ~166: Carbonyl carbon.

-

~120-125 (q,

Synthesis Workflow Diagram

The following diagram visualizes the decision logic and workflow for the two routes.

Figure 2: Comparative workflow for the synthesis of Methyl 4-ethoxy-3-(trifluoromethyl)benzoate.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13962148, Methyl 4-hydroxy-3-(trifluoromethyl)benzoate.[1] Retrieved from [Link]

-

Zhou, M., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent.[8][9] J. Am. Chem. Soc. (Contextual reference for CF3-benzoate reactivity). Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents [patents.google.com]

- 3. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sioc.cas.cn [sioc.cas.cn]

Architectural Mastery in Medicinal Chemistry: A Technical Guide to Methyl 4-ethoxy-3-(trifluoromethyl)benzoate

Executive Summary

In the modern landscape of drug discovery and agrochemical development, the strategic placement of fluorinated motifs and specific alkoxy groups on aromatic scaffolds is a cornerstone of rational drug design. Methyl 4-ethoxy-3-(trifluoromethyl)benzoate (CAS: 2379321-56-7) represents a highly specialized, versatile building block[1].

This technical whitepaper provides an in-depth analysis of this compound, moving beyond basic chemical data to explore the causality behind its structural components, its synthetic workflows, and its integration into complex active pharmaceutical ingredients (APIs). Designed for senior researchers and drug development professionals, this guide establishes a self-validating framework for utilizing this intermediate in high-yield organic synthesis.

Physicochemical Profiling & Structural Dynamics

To effectively utilize Methyl 4-ethoxy-3-(trifluoromethyl)benzoate in synthesis, one must first understand its baseline quantitative metrics. The following table consolidates its core physicochemical properties, serving as the foundational parameters for reaction design and analytical validation.

| Property | Value / Description |

| Chemical Name | Methyl 4-ethoxy-3-(trifluoromethyl)benzoate |

| CAS Registry Number | 2379321-56-7[1] |

| Molecular Formula | C₁₁H₁₁F₃O₃[1] |

| Molecular Weight | 248.20 g/mol [1] |

| Purity Standard | NLT 98% (typically validated via GC/LC-MS)[1] |

| Physical State | Solid/Liquid (dependent on ambient temp and crystalline state) |

| Core Structural Motifs | Benzoate ester, Trifluoromethyl group, Ethoxy ether |

The Causality of Structural Motifs

As an Application Scientist, it is critical to understand why this specific molecular architecture is chosen over simpler analogs (such as a standard methoxybenzoate). The efficacy of this building block in medicinal chemistry is driven by three distinct functional groups:

-

The Trifluoromethyl (

) Group: Positioned at the 3-position (meta to the ester), the -

The Ethoxy (

) Group: Located at the 4-position, the ethoxy group provides a dual function. Oxygen acts as a crucial hydrogen-bond acceptor for target protein interactions. More importantly, the ethyl chain provides specific steric bulk. In structure-activity relationship (SAR) studies, an ethoxy group often fills hydrophobic sub-pockets in target enzymes more optimally than a smaller methoxy group, while avoiding the excessive steric clash of a propoxy or butoxy chain. -

The Methyl Ester Core: The methyl ester serves as a stable, yet easily activatable, protecting group for the carboxylic acid. It survives cross-coupling and alkylation conditions but can be cleanly saponified under mild basic conditions to yield the free acid for subsequent peptide or API coupling[3].

Synthetic Methodologies & Workflows

The synthesis of Methyl 4-ethoxy-3-(trifluoromethyl)benzoate requires a highly controlled, self-validating protocol to ensure the >98% purity required for pharmaceutical intermediates[1]. The following methodology details the conversion of a commercially available precursor into the target molecule.

Protocol: Two-Step Synthesis from 4-Hydroxy-3-(trifluoromethyl)benzoic acid

Step 1: Fischer Esterification

-

Procedure: Dissolve 4-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add a catalytic amount of concentrated sulfuric acid (

, 0.1 eq). Reflux the mixture at 65°C for 12 hours. -

Causality: Methanol acts as both the reagent and the solvent, driving the equilibrium toward the ester product via Le Chatelier's principle.

is chosen over HCl to minimize the introduction of water. -

Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the highly polar acid baseline spot disappears, replaced by a higher

spot. LC-MS must confirm the intermediate mass (M+H = 221.1).

Step 2: O-Alkylation

-

Procedure: Dissolve the intermediate methyl 4-hydroxy-3-(trifluoromethyl)benzoate (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered potassium carbonate (

, 2.0 eq) and ethyl iodide (EtI, 1.5 eq). Stir at 60°C for 8 hours. -

Causality: DMF is a polar aprotic solvent that leaves the phenoxide anion highly nucleophilic, drastically accelerating the

alkylation. -

Self-Validation (IPC): Quench a 50 µL aliquot in water and extract with EtOAc. LC-MS must show a mass shift of +28 Da (M+H = 249.2), confirming the addition of the ethyl group.

Synthetic workflow for Methyl 4-ethoxy-3-(trifluoromethyl)benzoate.

Downstream Applications in Drug Discovery

Once synthesized, Methyl 4-ethoxy-3-(trifluoromethyl)benzoate acts as a critical node in the development of targeted therapeutics. In medicinal chemistry, similar trifluoromethyl-benzoate derivatives have been instrumental in virtual screening and the synthesis of inhibitors for complex targets, such as 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease and mitochondrial dysfunction[3].

The standard pharmacological integration involves saponifying the methyl ester to a carboxylic acid, followed by an amide coupling (using coupling reagents like HATU or T3P) with a complex amine. The resulting fluorinated API leverages the ethoxy and trifluoromethyl groups to lock into the target enzyme's allosteric or orthosteric sites[3].

Integration of the fluorinated building block into targeted therapeutics.

Analytical Characterization & Validation Protocol

To ensure the trustworthiness of the final compound before integration into high-value pharmaceutical libraries, a rigorous analytical validation protocol must be executed.

-

High-Performance Liquid Chromatography (HPLC):

-

Method: C18 reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% TFA).

-

Causality: The 0.1% TFA ensures sharp peak shapes by suppressing any residual ionization. The compound must exhibit a single sharp peak with an Area Under Curve (AUC)

98%[1].

-

-

Nuclear Magnetic Resonance (¹H NMR & ¹⁹F NMR):

-

¹H NMR (400 MHz, CDCl₃): Look for the diagnostic ethyl group signals: a triplet at ~1.4 ppm (3H,

) and a quartet at ~4.1 ppm (2H, -

¹⁹F NMR (376 MHz, CDCl₃): A strong singlet at approximately -62 to -63 ppm is required, confirming the intact presence of the

group without degradation into difluoro or monofluoro species.

-

-

Mass Spectrometry (ESI-MS):

-

Validation: Positive ion mode should yield an

peak at

-

By adhering to these stringent, self-validating protocols, researchers can confidently deploy Methyl 4-ethoxy-3-(trifluoromethyl)benzoate as a high-fidelity component in advanced drug discovery campaigns.

References

Sources

Technical Whitepaper: Methyl 4-ethoxy-3-(trifluoromethyl)benzoate in Advanced Medicinal Chemistry

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on specialized fluorinated building blocks to modulate lipophilicity, metabolic stability, and target binding affinity. Methyl 4-ethoxy-3-(trifluoromethyl)benzoate (CAS: 2379321-56-7) [1] is a highly versatile, bifunctional aromatic intermediate. Characterized by a "push-pull" electronic system—driven by the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating ethoxy (-OEt) moiety—this compound serves as a critical precursor for synthesizing complex active pharmaceutical ingredients (APIs) and advanced agrochemicals.

This whitepaper provides an in-depth technical profile of CAS 2379321-56-7, detailing its physical constants, structural rationale, and field-proven synthetic protocols, designed specifically for researchers and drug development professionals.

Chemical Identity & Physical Constants

Due to the specialized nature of this intermediate, empirical physical data in standard literature is limited[2]. The quantitative parameters provided below represent a synthesis of available safety data sheets and predictive modeling (ACD/Labs) to guide experimental design.

| Parameter | Value |

| Chemical Name | Methyl 4-ethoxy-3-(trifluoromethyl)benzoate |

| CAS Registry Number | 2379321-56-7 |

| Molecular Formula | C₁₁H₁₁F₃O₃ |

| Molecular Weight | 248.20 g/mol |

| Appearance | Colorless to pale yellow liquid/low-melting solid (Predicted) |

| Boiling Point | ~275 °C at 760 mmHg (Estimated) |

| Density | ~1.25 g/cm³ (Estimated) |

| Solubility Profile | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in H₂O |

| Storage Conditions | Inert atmosphere (Argon/N₂), 2–8 °C, shielded from light |

Structural Rationale & Mechanistic Role

The strategic placement of the -CF3 and -OEt groups on the benzoate scaffold is not arbitrary; it fundamentally alters the pharmacokinetic and pharmacodynamic properties of the downstream API .

-

Electronic "Push-Pull" Dynamics: The -CF3 group exerts a strong inductive (-I) and hyperconjugative electron-withdrawing effect. Conversely, the para-ethoxy group donates electron density through resonance (+M effect). This creates a distinct dipole moment across the phenyl ring, strengthening potential

- -

Metabolic Shielding: Cytochrome P450 enzymes frequently target alkoxy groups for oxidative dealkylation. The bulky, highly electronegative -CF3 group positioned ortho to the ethoxy ether provides significant steric and electronic shielding, drastically increasing the metabolic half-life of the resulting drug candidate.

-

Lipophilic Modulation: The incorporation of fluorine increases the overall lipophilicity (LogP) of the molecule, enhancing cellular permeability and blood-brain barrier (BBB) penetration, a crucial factor in neuro-oncology and CNS drug design.

Caption: Pharmacophore mapping of the trifluoromethyl-ethoxy-benzoate motif in target binding.

Synthetic Methodologies & Protocols

The most scalable and atom-economical route to Methyl 4-ethoxy-3-(trifluoromethyl)benzoate is via Nucleophilic Aromatic Substitution (S_NAr) . The starting material, Methyl 4-fluoro-3-(trifluoromethyl)benzoate, is highly activated for S_NAr because the leaving group (fluorine) is flanked by two strong electron-withdrawing groups.

Expert Insight: The Transesterification Trap

A common pitfall in this synthesis is the choice of solvent. Using Sodium Ethoxide (NaOEt) in Ethanol will inevitably cause transesterification of the methyl ester, yielding the ethyl ester as a major byproduct. Causality: To preserve the methyl ester (CAS 2379321-56-7), the reaction must be conducted in a strictly aprotic solvent (e.g., anhydrous THF) using a carefully controlled stoichiometric amount of NaOEt.

Step-by-Step Protocol: S_NAr Synthesis

Self-Validating System: This protocol utilizes TLC and ¹⁹F NMR to ensure complete conversion without over-reaction.

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Add Methyl 4-fluoro-3-(trifluoromethyl)benzoate (10.0 g, 45.0 mmol, 1.0 equiv) and anhydrous THF (90 mL, 0.5 M).

-

Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add solid Sodium Ethoxide (3.37 g, 49.5 mmol, 1.1 equiv) in small portions over 15 minutes.

-

Causality: Maintaining 0 °C suppresses any residual transesterification and prevents exothermic degradation of the starting material.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

-

In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 8:2, UV 254 nm). The product will present a slightly lower R_f value than the starting material. Confirm complete consumption of the starting material via ¹⁹F NMR (aliquot in CDCl₃); the aryl-F signal (~ -105 ppm) should completely disappear, leaving only the -CF3 singlet.

-

Quench & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL) to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

-

Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify via flash column chromatography (silica gel, gradient 0-10% EtOAc in Hexanes) to afford Methyl 4-ethoxy-3-(trifluoromethyl)benzoate as a pure compound.

Caption: Synthetic workflow for Methyl 4-ethoxy-3-(trifluoromethyl)benzoate and its acid.

Analytical Characterization

To validate the structural integrity of the synthesized CAS 2379321-56-7, the following spectroscopic benchmarks should be met.

-

¹H NMR (400 MHz, CDCl₃):

- 8.25 (d, J = 2.0 Hz, 1H, Ar-H ortho to CF3)

- 8.15 (dd, J = 8.6, 2.0 Hz, 1H, Ar-H para to CF3)

- 7.05 (d, J = 8.6 Hz, 1H, Ar-H ortho to OEt)

- 4.15 (q, J = 7.0 Hz, 2H, -OCH₂ CH₃)

- 3.90 (s, 3H, -COOCH₃ )

- 1.45 (t, J = 7.0 Hz, 3H, -OCH₂CH₃ )

-

Causality Check: The dramatic downfield shift of the protons at 8.25 and 8.15 ppm confirms the presence of the strongly electron-withdrawing ester and -CF3 groups.

-

¹⁹F NMR (376 MHz, CDCl₃):

- -62.5 (s, 3F, -CF₃).

-

Causality Check: A single sharp singlet at ~ -62.5 ppm is the definitive diagnostic marker for an aryl-bound trifluoromethyl group, confirming no defluorination occurred during the S_NAr process.

-

LC-MS (ESI+): Calculated for C₁₁H₁₁F₃O₃ [M+H]⁺: 249.07; Found: 249.10.

Downstream Applications: API Construction

While Methyl 4-ethoxy-3-(trifluoromethyl)benzoate is stable for long-term storage, its primary utility is realized upon saponification to 4-ethoxy-3-(trifluoromethyl)benzoic acid . This acid is a premier coupling partner for synthesizing amide-linked therapeutics.

Saponification Protocol: Dissolve the ester in a 3:1 mixture of THF:H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 equiv). Stir at room temperature for 12 hours. The reaction is self-validating via TLC (disappearance of the high-R_f ester spot). Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the free benzoic acid, which can be collected via vacuum filtration and used directly in HATU- or EDC-mediated amide couplings.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008). URL:[Link]

-

Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Edition, John Wiley & Sons (2013). URL:[Link]

Sources

Starting material for "Methyl 4-ethoxy-3-(trifluoromethyl)benzoate" synthesis

[1]

Executive Summary

Methyl 4-ethoxy-3-(trifluoromethyl)benzoate (CAS: Implied analog of 252901-50-1) is a critical fluorinated building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands where the trifluoromethyl group modulates lipophilicity and metabolic stability.[1]

This guide outlines the two most robust synthetic pathways for accessing this target:

-

The Williamson Ether Route: Ideal for laboratory-scale synthesis due to high chemoselectivity and operational simplicity.[1]

-

The SNAr Displacement Route: Preferred for process-scale applications utilizing cost-effective fluorinated precursors, with specific modifications to prevent transesterification byproducts.[1]

Part 1: Retrosynthetic Analysis & Strategy

To ensure high purity and yield, the synthesis is best approached by disconnecting the ether and ester functionalities.[1] The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the meta position (relative to the ester) and ortho position (relative to the ether) significantly influences the reactivity of the aromatic ring, activating the 4-position for nucleophilic attack.[1]

Strategic Logic

-

Ester Disconnection: The methyl ester is best installed last in the SNAr route to avoid transesterification with ethoxide bases.[1] Conversely, it can be installed first in the Williamson route as alkyl halides do not promote transesterification.[1]

-

Ether Disconnection: The 4-ethoxy group can be installed via nucleophilic displacement of a leaving group (F, Cl) or alkylation of a phenol (OH).[1]

Figure 1: Retrosynthetic tree illustrating the two primary disconnection strategies.

Part 2: Pathway A – The Williamson Ether Strategy (Lab Scale)

Primary Starting Material: 4-Hydroxy-3-(trifluoromethyl)benzoic acid (CAS: 151094-90-1 for isomer reference, typically available as 4-hydroxy-3-CF3).[1]

This route is recommended for research applications (gram-scale) because it avoids the use of strong alkoxide bases that can cause side reactions with the ester.[1]

Step 1: Esterification

First, convert the carboxylic acid to the methyl ester.[1] The electron-withdrawing CF3 group increases the acidity of the phenol, but standard Fischer esterification conditions remain effective for the carboxylic acid.[1]

-

Reagents: Methanol (solvent/reactant), Sulfuric Acid (H2SO4) or Thionyl Chloride (SOCl2).

-

Conditions: Reflux, 4–12 hours.

-

Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]

Step 2: O-Alkylation (Williamson Ether Synthesis)

Alkylate the phenolic oxygen using an ethyl halide.[1] The methyl ester is stable under these basic conditions provided a non-nucleophilic base is used.

-

Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr).

-

Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3).

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1]

-

Protocol:

-

Dissolve Methyl 4-hydroxy-3-(trifluoromethyl)benzoate (1.0 equiv) in anhydrous DMF (0.5 M).

-

Add K2CO3 (2.0 equiv). Stir for 15 min to form the phenoxide.

-

Add Ethyl Iodide (1.2 equiv) dropwise.

-

Stir at 60°C for 4–6 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF. Dry over Na2SO4 and concentrate.

-

Why this works: The CF3 group at the ortho position to the hydroxyl group makes the phenol more acidic (pKa ~7-8), facilitating easy deprotonation by weak bases like K2CO3, thereby avoiding hydrolysis of the ester.[1]

Part 3: Pathway B – The SNAr Displacement Strategy (Scale-Up)

Primary Starting Material: 4-Fluoro-3-(trifluoromethyl)benzoic acid.[1]

This route is preferred for larger scales due to the generally lower cost of the fluoro-acid precursor compared to the hydroxy-ester.[1] However, the order of operations is critical to avoid transesterification.

Critical Causality: The Transesterification Trap

If you esterify first (to make Methyl 4-fluoro-3-(trifluoromethyl)benzoate) and then perform the SNAr reaction with Sodium Ethoxide (NaOEt) in Ethanol, the ethoxide will attack the methyl ester, converting it to the Ethyl ester via transesterification.[1]

-

Incorrect Sequence: Methyl Ester + NaOEt/EtOH → Ethyl 4-ethoxy-3-(trifluoromethyl)benzoate (Wrong Product).[1]

-

Correct Sequence: Acid + NaOEt/EtOH → Ethoxy Acid → Methyl 4-ethoxy-3-(trifluoromethyl)benzoate.[1]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Displace the fluorine atom with an ethoxy group. The carboxylic acid will be deprotonated first, forming the carboxylate, which does not interfere with the SNAr reaction on the ring.[1]

-

Reagents: Sodium Ethoxide (NaOEt) (prepared in situ from Na + EtOH).

-

Solvent: Absolute Ethanol.[2]

-

Conditions: Reflux, 12–24 hours.

-

Protocol:

-

Dissolve 4-Fluoro-3-(trifluoromethyl)benzoic acid (1.0 equiv) in Ethanol.

-

Add NaOEt (3.0 equiv). Note: 1 equiv neutralizes the acid, 1 equiv acts as the nucleophile, 1 equiv ensures rate acceleration.[1]

-

Reflux until the starting material is consumed (monitor by HPLC).

-

Workup: Acidify with HCl to pH 2. The product, 4-Ethoxy-3-(trifluoromethyl)benzoic acid (CAS 252901-50-1), will precipitate or can be extracted with DCM.[1]

-

Step 2: Methyl Esterification

Convert the purified ethoxy-acid to the methyl ester.[1]

-

Reagents: Methanol, H2SO4 (cat).[3]

-

Conditions: Reflux, 6 hours.

Figure 2: Process flow for the SNAr route, emphasizing the intermediate acid isolation.

Part 4: Technical Comparison & Data

| Feature | Pathway A (Williamson) | Pathway B (SNAr) |

| Starting Material | 4-Hydroxy-3-(trifluoromethyl)benzoic acid | 4-Fluoro-3-(trifluoromethyl)benzoic acid |

| Reagents | EtI, K2CO3, DMF | NaOEt, EtOH, H2SO4, MeOH |

| Atom Economy | Moderate (Iodide waste) | High (Fluoride/Salt waste) |

| Impurity Profile | O- vs C-alkylation (rare with phenol) | Transesterification (if order is wrong) |

| Cost | Higher (EtI, DMF) | Lower (EtOH, Na) |

| Scalability | Good (up to kg) | Excellent (Multi-kg/Ton) |

Key Analytical Markers (Expected)

Part 5: References

-

Sigma-Aldrich. Product entry: Methyl 4-ethoxy-3-(trifluoromethyl)benzoate and analogs.[1] Accessed 2025.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13962148, Methyl 4-hydroxy-3-(trifluoromethyl)benzoate.[1]

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[6] (General reference for Williamson Ether Synthesis).

-

Organic Syntheses. Esterification of Carboxylic Acids.[3][4] Org.[4][7] Synth. 1977, 56,[1][4] 59.

-

ChemicalBook. 4-Ethoxy-3-(trifluoromethyl)benzoic acid (CAS 252901-50-1) Properties.[1]

Solvation Thermodynamics and Empirical Solubility Profiling of Methyl 4-ethoxy-3-(trifluoromethyl)benzoate

Executive Summary

Methyl 4-ethoxy-3-(trifluoromethyl)benzoate (CAS: 2379321-56-7) is a highly specialized fluorinated building block utilized extensively in medicinal chemistry and advanced materials synthesis. Because precise empirical solubility data for niche intermediates is rarely published in standard compendia, researchers must rely on predictive thermodynamic models validated by rigorous empirical protocols.

This whitepaper provides an in-depth, application-focused guide to the solubility profile of this compound across common organic solvents. By deconstructing its structural heuristics—specifically the interplay between the methyl benzoate core, the electron-donating ethoxy group, and the highly lipophilic trifluoromethyl moiety—we establish a predictive framework for solvent selection. Furthermore, we detail a self-validating experimental methodology designed to prevent the common pitfalls of kinetic overestimation and solute degradation during solubility screening.

Structural Heuristics & Thermodynamic Causality

The dissolution of a crystalline organic molecule is governed by the Gibbs free energy of solution (

To predict these interactions, we analyze the molecule's structural components using Hansen Solubility Parameters (HSP) , which divide cohesive energy into Dispersion (

-

The Methyl Benzoate Core : The foundational scaffold of this molecule is methyl benzoate, which possesses highly favorable baseline HSP values (

, -

The 3-Trifluoromethyl (-CF

) Group : The introduction of a -CF -

The 4-Ethoxy Group : This substituent acts as a moderate hydrogen-bond acceptor (via the ether oxygen), which slightly increases compatibility with protic solvents like methanol. However, its alkyl chain adds steric bulk and further contributes to dispersion forces (

).

Fig 1: Thermodynamic drivers and intermolecular forces governing the solvation mechanism.

Predictive Solubility Matrix

Based on the structural heuristics and the known behavior of heavily substituted fluorinated aromatics[3], the following table summarizes the predicted quantitative solubility ranges for Methyl 4-ethoxy-3-(trifluoromethyl)benzoate in standard laboratory solvents.

| Solvent | Classification | Predicted Solubility (at 25°C) | Mechanistic Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | >100 mg/mL (Freely Soluble) | High polarity ( |

| Dichloromethane (DCM) | Halogenated | >100 mg/mL (Freely Soluble) | Dominant dispersion forces ( |

| Ethyl Acetate (EtOAc) | Ester | 50 - 100 mg/mL (Soluble) | "Like dissolves like"; excellent ester-ester thermodynamic compatibility. Ideal for extraction workflows. |

| Methanol (MeOH) | Polar Protic | 10 - 50 mg/mL (Moderately Soluble) | H-bond donation to ester/ethoxy oxygens occurs, but infinite miscibility is restricted by the hydrophobic -CF |

| Hexanes | Non-polar | <10 mg/mL (Slightly Soluble) | Insufficient solvent polarity to overcome the crystal lattice energy of the polar ester and trifluoromethyl dipoles. |

| Water | Aqueous | <0.1 mg/mL (Practically Insoluble) | Severe hydrophobic penalty driven by the aromatic ring and the -CF |

Self-Validating Experimental Protocol: Isothermal Shake-Flask & HPLC-UV

To transition from predictive models to actionable empirical data, a rigorous determination protocol is required. Relying solely on gravimetric analysis (evaporating the solvent and weighing the residue) is a flawed practice in drug development; it cannot differentiate between the intact parent molecule and potential degradation products (e.g., hydrolysis of the methyl ester into the corresponding benzoic acid).

The following Isothermal Shake-Flask method coupled with HPLC-UV is a self-validating system. By utilizing chromatographic separation, we ensure that the quantified concentration strictly represents the intact, pure target molecule.

Step-by-Step Methodology

-

Excess Solute Addition: Weigh approximately 200 mg of Methyl 4-ethoxy-3-(trifluoromethyl)benzoate into a 5 mL borosilicate glass vial. Causality: The presence of undissolved solid at the end of the assay is the only physical proof that true saturation has been achieved[2].

-

Solvent Dispensing: Add exactly 1.0 mL of the target organic solvent (e.g., DMSO, EtOAc) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

-

Isothermal Equilibration: Place the vial in a thermostatic orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: Standard 2-hour dissolution tests only measure kinetic solubility. A 48-hour window ensures the system reaches true thermodynamic equilibrium.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C. This rapidly pellets the undissolved solute, preventing microscopic particulates from skewing the optical quantification.

-

Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute this aliquot immediately into 900 µL of a compatible mobile phase (e.g., 50:50 Acetonitrile:Water). Causality: Immediate dilution prevents the solute from precipitating out of solution if the ambient temperature drops, and brings the concentration within the linear dynamic range of the UV detector.

-

HPLC-UV Quantification: Inject the diluted sample into an HPLC equipped with a C18 reverse-phase column. Monitor absorbance at the

of the compound (typically ~230-254 nm for substituted benzoates). Calculate the exact solubility by comparing the peak area of the intact ester against a pre-established multi-point calibration curve.

Fig 2: Self-validating isothermal shake-flask workflow coupled with HPLC-UV quantification.

Solvent Selection in Drug Development Workflows

Understanding this solubility profile directly informs downstream chemical workflows:

-

For Cross-Coupling Reactions: The high solubility of this compound in polar aprotic solvents (DMF, DMSO) makes it an excellent candidate for homogeneous transition-metal-catalyzed reactions.

-

For Purification (Chromatography): The compound's moderate solubility in hexanes combined with high solubility in ethyl acetate makes the standard Hexane/EtOAc gradient system highly effective for normal-phase silica gel chromatography.

-

For Biological Assays: Because the compound is practically insoluble in water, in vitro assay formulations will require the compound to be dissolved in a DMSO stock solution (>50 mM) prior to serial dilution into aqueous buffer systems (maintaining final DMSO concentrations below 1% to prevent cytotoxicity).

References

- BenchChem. "An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents.

- Prof Steven Abbott. "HSP Basics | Practical Solubility Science.

- ACS Publications. "Poly(aryl ether oxazole)s with Trifluoromethyl Side Groups.

Sources

The Technical Guide to Trifluoromethylated Benzoates: From Harsh Origins to Precision Reagents

The following technical guide details the discovery, synthetic evolution, and application of trifluoromethylated benzoate compounds.

Executive Summary

The trifluoromethyl (

-

As a Structural Scaffold: Benzoate esters substituted with a trifluoromethyl group (e.g., methyl 3-(trifluoromethyl)benzoate) are critical intermediates for blockbuster drugs like Sorafenib and Nilutamide . The

group imparts metabolic stability, lipophilicity ( -

As a Chemical Reagent: In 2018, the specific compound Trifluoromethyl Benzoate (TFBz) (

) was established as a breakthrough reagent for trifluoromethoxylation, solving a century-old challenge of safely handling the unstable trifluoromethoxide anion (

This guide covers the historical evolution of the scaffold, the mechanism of the modern TFBz reagent, and validated protocols for laboratory synthesis.

Historical Genesis: The "Harsh" Era (1890s–1970s)

The introduction of the trifluoromethyl group into benzoate systems was historically plagued by the extreme stability of the C-F bond, which paradoxically requires extreme conditions to form.

The Swarts Reaction (1892)

The genesis of this chemistry lies with Frédéric Swarts. Before transition metal catalysis, the only viable route to trifluoromethyl benzoates was the "halide exchange" method.

-

Precursor: Trichloromethyl benzoates (derived from radical chlorination of xylenes).

-

Reagent: Antimony trifluoride (

) catalyzed by -

Mechanism: A Lewis acid-assisted

-like exchange where chlorine atoms are sequentially replaced by fluorine. -

Limitations: Required stoichiometric heavy metals, high temperatures, and was incompatible with sensitive functional groups.

Industrial Fluorination (HF)

In the mid-20th century, industrial synthesis shifted to using anhydrous Hydrogen Fluoride (HF) under high pressure. While scalable for simple substrates like 3-trifluoromethylbenzoyl chloride, this method remains too hazardous for routine academic discovery.

The Transition Metal Revolution (1980s–Present)

The discovery that copper could mediate the coupling of perfluoroalkyl groups to aryl halides marked the shift to "Controlled Synthesis."

The McLoughlin-Thrower Reaction (1969)

This was the first practical method to install a

-

Reaction:

-

Mechanism: Formation of a transient

species. -

Impact: Allowed the synthesis of trifluoromethyl benzoates from iodobenzoates, preserving the ester functionality.

Modern Catalytic Systems

Current methodologies utilize stabilized

| Method | Reagent Source | Catalyst | Key Feature |

| Ruppert-Prakash | Requires fluoride activation; standard bench method. | ||

| Chen's Reagent | Decarboxylative trifluoromethylation; avoids volatile | ||

| Togni's Reagent | Hypervalent Iodine | Electrophilic |

Deep Dive: The "TFBz" Reagent Discovery (2018)

In a significant divergence from using trifluoromethyl benzoates as substrates, Jinbo Hu’s group developed Trifluoromethyl Benzoate (TFBz) (

The Challenge

The trifluoromethoxide anion (

The Innovation

Hu synthesized TFBz as a shelf-stable liquid that acts as a "reservoir" for

-

Synthesis: Benzoyl bromide + Triphosgene + KF (No dangerous silver salts).

-

Activation: In the presence of a crown ether (18-crown-6), TFBz releases

which is stabilized by the bulky potassium-crown ether cation, allowing it to react with electrophiles (like arynes) before decomposing.

Figure 1: Mechanistic pathway of the TFBz reagent for trifluoromethoxylation, highlighting the critical stabilization of the anion.

Applications in Drug Discovery[1][2][3][4]

Trifluoromethyl benzoates are not final drugs but are the essential "warheads" used to construct them.

Case Study: Sorafenib (Nexavar)

-

Therapeutic Area: Renal Cell Carcinoma (Kinase Inhibitor).[1]

-

Role of Scaffold: The 3-trifluoromethyl-4-chloroaniline moiety is crucial for binding in the hydrophobic pocket of the RAF kinase.

-

Synthesis Connection: This aniline is derived from 3-trifluoromethyl-4-chlorobenzoic acid , which is synthesized via the oxidation of the corresponding toluene or hydrolysis of the benzotrifluoride.

Case Study: Nilutamide (Nilandron)[6]

-

Therapeutic Area: Prostate Cancer (Antiandrogen).

-

Role of Scaffold: The drug features a 4-nitro-3-trifluoromethylphenyl group.[][3] The electron-withdrawing nature of the

and

Experimental Protocols

Protocol A: Copper-Mediated Synthesis of Methyl 3-(trifluoromethyl)benzoate

A robust, modern protocol adapted from catalytic cross-coupling methodologies.

Reagents:

-

Methyl 3-iodobenzoate (1.0 equiv)

-

Methyl fluorosulfonyldifluoroacetate (MFSDA) (Chen's Reagent, 2.0 equiv)

-

Copper(I) Iodide (CuI) (10 mol%)

-

1,10-Phenanthroline (10 mol%)

-

Solvent: DMF (anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a Schlenk tube and cool under argon.

-

Loading: Add CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (18 mg, 0.1 mmol), and Methyl 3-iodobenzoate (262 mg, 1.0 mmol).

-

Solvent: Add anhydrous DMF (5 mL) and stir for 5 minutes to complex the catalyst.

-

Reagent Addition: Add MFSDA (384 mg, 2.0 mmol). Note: MFSDA releases

upon heating. -

Reaction: Heat the sealed tube to 80°C for 12 hours. The solution will darken.

-

Workup: Cool to RT. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over

. -

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

-

Yield: Expect ~75-85% of Methyl 3-(trifluoromethyl)benzoate.

Protocol B: Synthesis of TFBz Reagent (Hu Protocol)

For researchers needing a source of nucleophilic trifluoromethoxide.

-

Precursor: Mix benzoyl bromide (10 mmol) and triphosgene (4 mmol) in a sealed reactor.

-

Fluorination: Add spray-dried KF (50 mmol) and 18-crown-6 (1 mmol).

-

Conditions: Stir at 140°C for 12 hours.

-

Isolation: Distillation under reduced pressure yields Trifluoromethyl benzoate (

) as a colorless liquid. -

Safety: Perform in a well-ventilated fume hood; triphosgene generates phosgene in situ.

References

- Swarts, F. (1892). "Sur l'acide fluorbenzoïque et le fluorbenzène." Bull. Acad. R. Belg., 24, 474.

-

McLoughlin, V. C. R., & Thrower, J. (1969). "A route to fluoroalkyl-substituted aromatics involving fluoroalkylcopper intermediates." Tetrahedron, 25(24), 5921-5940. Link

-

Zhou, M., Ni, C., Zeng, Y., & Hu, J. (2018).[4][5] "Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent."[4][5][6][7] Journal of the American Chemical Society, 140(22), 6801-6805.[4] Link[6]

- Bankston, D. (2006). "A Scalable Synthesis of the Antitumor Agent Sorafenib Tosylate." Organic Process Research & Development, 10(6), 1205-1211.

-

Tomashenko, O. A., & Grushin, V. V. (2011). "Aromatic Trifluoromethylation with Metal Complexes." Chemical Reviews, 111(8), 4475-4521. Link

Sources

- 1. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nilutamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes [organic-chemistry.org]

An In-depth Technical Guide to Methyl 4-ethoxy-3-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of Methyl 4-ethoxy-3-(trifluoromethyl)benzoate, a key building block in modern medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and applications, offering field-proven insights to empower your research and development endeavors.

Core Compound Identity

Molecular Formula: C₁₁H₁₁F₃O₃

Molecular Weight: 248.2 g/mol

Chemical Structure:

Table 1: Physicochemical Properties of Methyl 4-ethoxy-3-(trifluoromethyl)benzoate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁F₃O₃ | Sigma-Aldrich |

| Molecular Weight | 248.2 g/mol | Sigma-Aldrich |

| InChI Code | 1S/C11H11F3O3/c1-3-17-9-5-4-7(10(15)16-2)6-8(9)11(12,13,14)/h4-6H,3H2,1-2H3 | Sigma-Aldrich |

| InChI Key | YLUXDELFMJNQPJ-UHFFFAOYSA-N | Sigma-Aldrich |

| MDL Number | MFCD32632064 | Sigma-Aldrich |

The Scientific Rationale: Why this Scaffold Matters

The strategic incorporation of a trifluoromethyl group (-CF₃) and an ethoxy group (-OCH₂CH₃) onto a benzoate scaffold is a deliberate design choice rooted in the principles of medicinal chemistry. The trifluoromethyl group is a well-established bioisostere for a chlorine atom and is known to enhance metabolic stability and lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile.[1][2] Concurrently, the ethoxy group can modulate solubility and receptor binding interactions. This combination of functional groups makes Methyl 4-ethoxy-3-(trifluoromethyl)benzoate a versatile intermediate for creating novel compounds with potentially enhanced therapeutic properties.[3]

Synthesis and Mechanistic Considerations

The synthesis of substituted benzoates like Methyl 4-ethoxy-3-(trifluoromethyl)benzoate typically involves a multi-step process. A plausible synthetic route, based on established organic chemistry principles, is outlined below. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

A Representative Synthetic Workflow

A common approach involves the esterification of the corresponding carboxylic acid, 4-ethoxy-3-(trifluoromethyl)benzoic acid. The synthesis of this acid can be achieved through various methods, often starting from a more readily available substituted toluene or aniline.

Caption: A plausible synthetic workflow for Methyl 4-ethoxy-3-(trifluoromethyl)benzoate.

Experimental Protocol: Fischer Esterification of 4-ethoxy-3-(trifluoromethyl)benzoic acid

This protocol describes the final step in the synthesis, the esterification of the carboxylic acid precursor.

Objective: To convert 4-ethoxy-3-(trifluoromethyl)benzoic acid to its corresponding methyl ester.

Materials:

-

4-ethoxy-3-(trifluoromethyl)benzoic acid

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-ethoxy-3-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol (typically 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid). The addition of the strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The elevated temperature increases the reaction rate.

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. This step is crucial to remove the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic (methanol) layer. Often, water is added to facilitate the separation of the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.

-

Workup - Washing: Combine the organic layers and wash with brine. The brine wash helps to remove any remaining water from the organic layer.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl 4-ethoxy-3-(trifluoromethyl)benzoate.

-

Purification: The crude product can be further purified by column chromatography or distillation if necessary.

Applications in Drug Discovery and Materials Science

Methyl 4-ethoxy-3-(trifluoromethyl)benzoate is not an end product itself but a valuable intermediate. Its utility lies in its ability to be readily modified to generate a diverse library of compounds for various applications.

-

Pharmaceuticals: This compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic activities. The trifluoromethyl group can enhance the biological activity of the final products.[4] For instance, it can be a key building block in the development of selective estrogen receptor modulators (SERMs) or other targeted therapies.[5] The ester functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group can impart desirable properties to agrochemicals, such as increased efficacy and metabolic stability.[3]

-

Materials Science: Benzoate derivatives are used in the synthesis of polymers and liquid crystals. The specific substitution pattern of Methyl 4-ethoxy-3-(trifluoromethyl)benzoate could be exploited to create materials with unique thermal or optical properties.

Conclusion

Methyl 4-ethoxy-3-(trifluoromethyl)benzoate is a strategically designed molecule with significant potential in chemical synthesis. Its unique combination of functional groups provides a robust platform for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Understanding its properties and synthetic pathways is crucial for researchers and scientists aiming to leverage its capabilities in their respective fields.

References

-

MySkinRecipes. (n.d.). Methyl 4-methoxy-2-(trifluoromethyl)benzoate. Retrieved from [Link]

-

ResearchGate. (2018). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. Retrieved from [Link]

-

PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pannellum [www2.panasonic.biz]

- 4. Methyl 4-methoxy-2-(trifluoromethyl)benzoate [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

"Methyl 4-ethoxy-3-(trifluoromethyl)benzoate" as a building block in organic synthesis

A Versatile Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

Methyl 4-ethoxy-3-(trifluoromethyl)benzoate (CAS: 2379321-56-7) is a specialized aromatic building block increasingly utilized in the synthesis of bioactive small molecules.[1] Characterized by the presence of a lipophilic trifluoromethyl (

This guide provides a comprehensive technical analysis of its synthesis, reactivity patterns, and application in drug discovery, grounded in mechanistic organic chemistry.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | Methyl 4-ethoxy-3-(trifluoromethyl)benzoate |

| CAS Number | 2379321-56-7 |

| Molecular Formula | |

| Molecular Weight | 248.20 g/mol |

| Physical State | White to off-white crystalline solid (typical) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMF; Insoluble in water |

| Key Structural Features |

Synthesis of the Building Block

The most robust industrial route to Methyl 4-ethoxy-3-(trifluoromethyl)benzoate is the O-alkylation of the commercially available phenol precursor, Methyl 4-hydroxy-3-(trifluoromethyl)benzoate. This method avoids the harsh conditions associated with direct fluorination.

Primary Route: Williamson Ether Synthesis

Mechanism:

Protocol Logic:

-

Deprotonation: The phenol (

due to electron-withdrawing -

Alkylation: The resulting phenoxide attacks Ethyl Iodide (EtI) or Diethyl Sulfate.

-

Solvent Choice: DMF or Acetone is used to solvate the cation (

), enhancing the nucleophilicity of the phenoxide.

Figure 1: Synthesis via O-Alkylation. The electron-withdrawing nature of the ring substituents prevents C-alkylation, ensuring high O-selectivity.

Reactivity & Transformations

The utility of this building block lies in its divergent reactivity . The ester group serves as the primary handle for functionalization, while the aromatic core directs electrophilic substitution to specific positions.

Functional Group Interconversions (FGI)

The methyl ester is easily converted into three key pharmacophore precursors:

-

Carboxylic Acid: Via saponification (LiOH/THF). Used for amide coupling.

-

Benzohydrazide: Via hydrazinolysis (

). Precursor to oxadiazoles. -

Benzyl Alcohol: Via reduction (

).

Regioselective Electrophilic Substitution

Predicting the site of modification (e.g., nitration or bromination) requires analyzing the directing effects:

-

Ethoxy (Pos 4): Strong ortho/para activator.

- (Pos 3): Strong meta deactivator.

-

Ester (Pos 1): Moderate meta deactivator.

Analysis:

-

Position 2: Sterically crowded between

and Ester. Unlikely. -

Position 5: Ortho to the activating Ethoxy group and meta to both withdrawing groups (

and Ester). This is the most activated position. -

Position 6: Ortho to the deactivating Ester. Less favorable than Pos 5.

Figure 2: Divergent synthetic pathways.[2] The scaffold supports expansion into acids, heterocycles, and highly substituted arenes.

Case Studies in Medicinal Chemistry

Precursor to S1P Receptor Modulators

Sphingosine-1-phosphate (S1P) receptor agonists often feature a lipophilic "tail" connected to a polar "head" group. The 4-alkoxy-3-(trifluoromethyl)phenyl motif is a privileged substructure in this class.

-

Role: The

group occupies a hydrophobic pocket in the receptor, while the ethoxy chain provides optimal steric bulk. -

Workflow: The ester is hydrolyzed to the acid, then coupled with an amino-oxadiazole or similar heterocyclic core [1].

Synthesis of 1,3,4-Oxadiazole Antimicrobials

Hydrazide derivatives of this building block are cyclized to form 1,3,4-oxadiazoles, which exhibit broad-spectrum antimicrobial and anti-inflammatory activity.

-

Key Reaction: Methyl 4-ethoxy-3-(trifluoromethyl)benzoate + Hydrazine

Hydrazide -

Significance: The

group enhances membrane permeability of the final drug candidate [2].

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Ethoxy-3-(trifluoromethyl)benzohydrazide

A self-validating protocol for converting the ester to a reactive hydrazide.

Reagents:

-

Methyl 4-ethoxy-3-(trifluoromethyl)benzoate (1.0 eq)

-

Hydrazine monohydrate (5.0 eq, excess drives equilibrium)

-

Ethanol (Absolute, 10 mL/g of substrate)

Procedure:

-

Dissolution: Dissolve the methyl ester in absolute ethanol in a round-bottom flask.

-

Addition: Add hydrazine monohydrate dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting ester spot ( -

Isolation: Cool the reaction mixture to

. The product often precipitates as white crystals. -

Filtration: Filter the solid, wash with cold ethanol (

), and dry under vacuum. -

Yield: Typical yields are 85–95%.

Protocol B: Hydrolysis to the Free Acid

Standard procedure for generating the coupling partner.

Reagents:

-

Methyl 4-ethoxy-3-(trifluoromethyl)benzoate (1.0 eq)

-

Lithium Hydroxide (

, 3.0 eq) -

Solvent: THF/Water (3:1 ratio)

Procedure:

-

Dissolve the ester in THF/Water.

-

Add solid LiOH. Stir at room temperature for 4 hours.

-

Workup (Critical): Acidify the reaction mixture to pH 2–3 using 1M HCl. The carboxylic acid will precipitate or form an oil.

-

Extract with Ethyl Acetate, dry over

, and concentrate.

References

- Novel modulators of sphingosine phosphate receptors.Google Patents. WO2009151529A1.

-

Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 2021, 26(4), 989.[5][6] Available at: [Link]

-

Methyl 4-ethoxy-3-(trifluoromethyl)benzoate Product Data. Sigma-Aldrich / BoronCore. CAS 2379321-56-7.[1][7]

-

A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides. Organic Letters, 2019, 21, 8149-8152.[3] Available at: [Link]

Sources

- 1. 2379321-56-7 | Methyl 4-ethoxy-3-(trifluoromethyl)benzoate | Boroncore [boroncore.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]

- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Methyl 3-(trifluoromethyl)benzoate msds | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note & Protocol: A Guided Synthesis of Methyl 4-ethoxy-3-(trifluoromethyl)benzoate

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of Methyl 4-ethoxy-3-(trifluoromethyl)benzoate, a valuable building block in medicinal chemistry and materials science. The synthetic strategy hinges on two fundamental organic reactions: the initial esterification of 4-hydroxy-3-(trifluoromethyl)benzoic acid to yield Methyl 4-hydroxy-3-(trifluoromethyl)benzoate, followed by a Williamson ether synthesis to introduce the ethoxy group. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and justifications for experimental choices to ensure a high degree of reproducibility and safety.

Introduction: Significance and Synthetic Strategy

Methyl 4-ethoxy-3-(trifluoromethyl)benzoate is a key intermediate in the synthesis of various organic molecules. The presence of the trifluoromethyl group can enhance properties such as lipophilicity and metabolic stability in drug candidates, making this a desirable moiety in pharmaceutical research.[1] The ethoxy group further modifies the molecule's polarity and can be crucial for its interaction with biological targets.

Our synthetic approach is a logical and efficient two-step process. The first step involves the conversion of the carboxylic acid of the commercially available 4-hydroxy-3-(trifluoromethyl)benzoic acid into a methyl ester. This is a common protecting group strategy and facilitates the subsequent reaction. The second, and key, step is the ethylation of the phenolic hydroxyl group via the well-established Williamson ether synthesis. This reaction is a robust and widely used method for preparing ethers.[2][3][4][5]

Reaction Pathway

The overall synthesis can be visualized as follows:

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Step 1: Esterification of 4-hydroxy-3-(trifluoromethyl)benzoic acid

This step converts the carboxylic acid to a methyl ester, which is less acidic than the starting phenolic proton, allowing for selective deprotonation in the subsequent Williamson ether synthesis.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-hydroxy-3-(trifluoromethyl)benzoic acid | 206.12 | 10 | 2.06 g |

| Methanol (anhydrous) | 32.04 | - | 50 mL |

| Sulfuric acid (concentrated) | 98.08 | catalytic | 0.5 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3-(trifluoromethyl)benzoic acid (2.06 g, 10 mmol).

-

Add anhydrous methanol (50 mL) to the flask and stir until the solid is partially dissolved.

-

Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure Methyl 4-hydroxy-3-(trifluoromethyl)benzoate as a white to yellow solid.

Step 2: Williamson Ether Synthesis for Methyl 4-ethoxy-3-(trifluoromethyl)benzoate

The Williamson ether synthesis is a classic SN2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[4][5] In this protocol, the phenoxide of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is generated in situ and reacts with an ethylating agent.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Methyl 4-hydroxy-3-(trifluoromethyl)benzoate | 220.15 | 5 | 1.10 g |

| Anhydrous Potassium Carbonate (K2CO3) | 138.21 | 7.5 | 1.04 g |

| Ethyl Iodide or Ethyl Bromide | 155.97 or 108.97 | 6 | 0.94 g or 0.65 g |

| Anhydrous Acetone or DMF | - | - | 30 mL |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-hydroxy-3-(trifluoromethyl)benzoate (1.10 g, 5 mmol) and anhydrous potassium carbonate (1.04 g, 7.5 mmol).

-

Add anhydrous acetone or DMF (30 mL) to the flask.

-

Add ethyl iodide (0.94 g, 6 mmol) or ethyl bromide (0.65 g, 6 mmol) to the suspension.

-

Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir for 8-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts and wash the solid with a small amount of acetone or DMF.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (40 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford Methyl 4-ethoxy-3-(trifluoromethyl)benzoate.

Workflow and Mechanistic Considerations

The experimental workflow is designed for efficiency and safety.

Caption: Step-by-step experimental workflow.

Mechanistic Insights:

-

Esterification: The acid-catalyzed esterification proceeds via the Fischer-Speier mechanism. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Williamson Ether Synthesis: This reaction is a classic example of an SN2 reaction.[4][5] The base (potassium carbonate) deprotonates the phenolic hydroxyl group to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent in a backside attack, displacing the halide leaving group.[5] The use of a primary alkyl halide (ethyl iodide or bromide) is crucial to favor the SN2 pathway and minimize competing elimination reactions.[2][4]

Safety and Handling

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

Ethyl iodide and ethyl bromide are lachrymators and should be handled with caution.

-

DMF is a potential teratogen and should be handled with appropriate care.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 4-ethoxy-3-(trifluoromethyl)benzoate. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable compound for their scientific endeavors.

References

- Google Patents. (n.d.). US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Caldwell, W. T., & Sayin, A. N. (1951). The Synthesis of Some Trifluoromethyl Derivatives of p-Aminobenzoic Acid, Sulfanilamide and p,p'-Diamino Diphenyl Sulfone. Journal of the American Chemical Society, 73(11), 5125–5127. [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

-

Tang, X., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(22), 6757–6761. [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). methyl 3-ethoxy-4-methoxybenzoate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

- Google Patents. (n.d.). CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. 56, 59. [Link]

- Joshi, S. N., & Adimurthy, S. (2015). AN EFFICIENT FeSO4 MEDIATED SYNTHESIS OF METHYL-4-(ETHOXYMETHYL)-BENZOATE AND BASIC CONFORMATIONAL ANALYSIS OF THE SAME USING. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1269-1277.

-

PubChem. (n.d.). Methyl 3-hydroxy-4-(trifluoromethyl)benzoate. Retrieved from [Link]

-

PubChemLite. (n.d.). Benzoic acid, 4-ethoxy-3-fluoro-, 3-(diethylamino)propyl ester, hydrochloride. Retrieved from [Link]

-

American Chemical Society. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

Sources

The Strategic Utility of Methyl 4-ethoxy-3-(trifluoromethyl)benzoate in the Synthesis of Pharmaceutical Intermediates

Introduction: The Value Proposition of a Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance key pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] It is within this context that "Methyl 4-ethoxy-3-(trifluoromethyl)benzoate" emerges as a highly valuable, yet under-documented, building block for the synthesis of complex pharmaceutical intermediates.

While direct, large-scale applications of this specific ester in publicly available literature are not widespread, its primary utility lies in its role as a stable, easily handled precursor to the more reactive and versatile 4-ethoxy-3-(trifluoromethyl)benzoic acid . This carboxylic acid is a key component in the construction of a variety of pharmacologically active scaffolds. This guide, therefore, will focus on the pivotal transformations of Methyl 4-ethoxy-3-(trifluoromethyl)benzoate, providing detailed protocols for its conversion into key intermediates and illustrating its potential in the synthesis of bioactive molecules.

Core Applications: From Ester to Versatile Intermediates

The synthetic utility of Methyl 4-ethoxy-3-(trifluoromethyl)benzoate is primarily centered around two key transformations of its ester functional group:

-

Hydrolysis to 4-ethoxy-3-(trifluoromethyl)benzoic acid: This is arguably the most common and critical application. The resulting carboxylic acid is a versatile intermediate that can be readily converted into a wide range of functional groups, including acyl chlorides, amides, and other esters. It also serves as a precursor for the synthesis of boronic acids used in cross-coupling reactions.

-

Direct Amidation: In certain synthetic routes, the direct conversion of the methyl ester to an amide offers a more streamlined approach, avoiding the isolation of the carboxylic acid intermediate. This can be particularly advantageous when the target is an amide and reaction conditions are compatible with other functional groups on the amine coupling partner.

The following sections will provide detailed, step-by-step protocols for these key transformations, grounded in established principles of organic synthesis and adapted from literature procedures for structurally related compounds.

Experimental Protocols

Hydrolysis of Methyl 4-ethoxy-3-(trifluoromethyl)benzoate to 4-ethoxy-3-(trifluoromethyl)benzoic acid

This protocol describes the base-catalyzed hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid. The procedure is adapted from standard hydrolysis methods for methyl benzoates.[3][4]

Reaction Scheme:

A schematic of the hydrolysis reaction.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| Methyl 4-ethoxy-3-(trifluoromethyl)benzoate | 252901-51-2 | 248.20 | 10.0 g | 0.0403 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.42 g | 0.0605 |

| Methanol (MeOH) | 67-56-1 | 32.04 | 50 mL | - |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 50 mL | - |

| Hydrochloric Acid (HCl), concentrated (37%) | 7647-01-0 | 36.46 | ~5 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 5 g | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-ethoxy-3-(trifluoromethyl)benzoate (10.0 g, 0.0403 mol) in methanol (50 mL).

-

Addition of Base: In a separate beaker, dissolve sodium hydroxide (2.42 g, 0.0605 mol, 1.5 equivalents) in deionized water (50 mL). Add the NaOH solution to the flask containing the ester.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is ~1-2. A white precipitate will form.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water (2 x 20 mL).

-

-

Purification:

-

The crude product can be recrystallized from an ethanol/water mixture to yield pure 4-ethoxy-3-(trifluoromethyl)benzoic acid as a white solid.

-

Expected Yield: 90-98%.

-

Direct Amidation of Methyl 4-ethoxy-3-(trifluoromethyl)benzoate with Benzylamine

This protocol describes the direct conversion of the methyl ester to the corresponding amide using benzylamine as the nucleophile. The methodology is adapted from a procedure for the amidation of unactivated esters mediated by trifluoroethanol.[5]

Reaction Scheme:

A schematic of the direct amidation reaction.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| Methyl 4-ethoxy-3-(trifluoromethyl)benzoate | 252901-51-2 | 248.20 | 1.0 g | 0.00403 |

| Benzylamine | 100-46-9 | 107.15 | 0.43 g (0.44 mL) | 0.00403 |

| 2,2,2-Trifluoroethanol (TFE) | 75-89-8 | 100.04 | 0.081 g (0.058 mL) | 0.00081 |

| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 0.86 g | 0.00403 |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 5 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | 50 mL | - |

| Brine | - | - | 20 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7487-88-9 | 120.37 | 5 g | - |

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add potassium phosphate (0.86 g, 0.00403 mol, 1.0 equiv.). Purge the tube with an inert gas (e.g., Argon or Nitrogen).

-

Addition of Reagents: Add anhydrous 1,4-dioxane (5 mL), Methyl 4-ethoxy-3-(trifluoromethyl)benzoate (1.0 g, 0.00403 mol, 1.0 equiv.), 2,2,2-trifluoroethanol (0.058 mL, 0.00081 mol, 0.2 equiv.), and benzylamine (0.44 mL, 0.00403 mol, 1.0 equiv.).

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 125 °C in an oil bath for 24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (50 mL).

-

Wash with brine (3 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-benzyl-4-ethoxy-3-(trifluoromethyl)benzamide.

-

Expected Yield: 70-85% (based on structurally similar reactions).

-